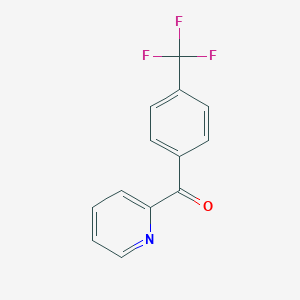

2-(4-Trifluoromethylbenzoyl)pyridine

Overview

Description

2-(4-Trifluoromethylbenzoyl)pyridine is an organic compound that features a pyridine ring substituted with a 4-trifluoromethylbenzoyl group. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which is known for its electron-withdrawing effects. These properties make it valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Trifluoromethylbenzoyl)pyridine typically involves the reaction of 4-trifluoromethylbenzoyl chloride with pyridine under basic conditions. A common method includes the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Trifluoromethylbenzoyl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Electrophiles such as bromine or iodine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

2-(4-Trifluoromethylbenzoyl)pyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe due to the presence of the trifluoromethyl group.

Medicine: Explored for its pharmacological properties, particularly in the development of new drugs.

Industry: Utilized in the production of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-(4-Trifluoromethylbenzoyl)pyridine involves its interaction with molecular targets through the electron-withdrawing effects of the trifluoromethyl group. This interaction can influence various biochemical pathways, making it a potential candidate for drug development. The compound may act by binding to specific enzymes or receptors, altering their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-Trifluoromethylphenyl)pyridine

- 2-(4-Trifluoromethylbenzyl)pyridine

- 2-(4-Trifluoromethylphenoxy)pyridine

Uniqueness

2-(4-Trifluoromethylbenzoyl)pyridine is unique due to the presence of both the pyridine ring and the trifluoromethylbenzoyl group. This combination imparts distinct electronic properties, making it more reactive in certain chemical reactions compared to its analogs. The trifluoromethyl group enhances the compound’s stability and lipophilicity, which can be advantageous in pharmaceutical applications.

Biological Activity

2-(4-Trifluoromethylbenzoyl)pyridine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H8F3NO

- Molecular Weight : Approximately 265.21 g/mol

- Structure : The compound features a pyridine ring substituted with a 4-trifluoromethylbenzoyl group, which enhances its lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The trifluoromethyl group increases the compound's lipophilicity, facilitating its penetration through cellular membranes. Once inside the cell, it can modulate the activity of enzymes and receptors, leading to several biological effects:

- Antimicrobial Activity : Studies indicate that compounds containing pyridine and trifluoromethyl groups exhibit significant antimicrobial properties. The mechanism involves interference with microbial metabolism and cell wall synthesis, making them promising candidates for drug development in infectious diseases.

- Anticancer Properties : Research has shown that derivatives of this compound can inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis. In vitro studies have demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer cells (MDA-MB-231) where it induced G2/M phase arrest .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against a range of pathogens. The compound has shown notable activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The following table summarizes some key findings:

| Pathogen Type | Activity Level | Reference |

|---|---|---|

| Gram-positive Bacteria | Moderate | |

| Gram-negative Bacteria | High | |

| Fungi | Moderate |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, it has been identified as a potent inhibitor of P21-activated kinase 1 (PAK1), which is implicated in cancer progression. The following table outlines its effects on cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action | Reference |

|---|---|---|---|

| MDA-MB-231 (Breast) | 4.67 | Induces G2/M arrest via PAK1 pathway | |

| A549 (Lung) | 5.20 | Apoptosis induction | |

| HeLa (Cervical) | 3.90 | Cell cycle disruption |

Case Studies

- Case Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited synergistic effects when combined with traditional antibiotics, enhancing their efficacy against resistant strains of bacteria.

- Case Study on Cancer Treatment : A recent clinical trial investigated the use of a derivative of this compound in combination with standard chemotherapy for breast cancer patients. Results indicated improved survival rates and reduced tumor size compared to controls .

Properties

IUPAC Name |

pyridin-2-yl-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO/c14-13(15,16)10-6-4-9(5-7-10)12(18)11-3-1-2-8-17-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRSQHGJNKQUFQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00559068 | |

| Record name | (Pyridin-2-yl)[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122377-19-9 | |

| Record name | (Pyridin-2-yl)[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.